molecular formula C16H16O2 B129655 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one CAS No. 6966-21-8

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Cat. No. B129655
Key on ui cas rn: 6966-21-8
M. Wt: 240.3 g/mol
InChI Key: YOUWVLSTAZVPHM-UHFFFAOYSA-N
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Patent
US07442833B2

Procedure details

A 5.0 L round bottom flask was charged with 164.2 (1.00 mol) (±)-2-phenylbutyric acid (III) and 110.3 g (1.02 mol) anisole and anhydrous toluene (575 mL) and stirred until dissolved. The resulting solution was cooled to 10° C. and 367.5 g (1.75 mol) TFAA added such that the temperature did not rise above 15° C. The solution was heated to 35° C. for 1 h then at 40° C. for 72 h. The solution was cooled to 20° C. and toluene (1300 mL) added followed by 2N NaOH (1.80 mol) with external cooling and vigorous stirring at a rate such that the reaction temperature did not rise above 35° C. The mixture was stirred for 1 h and the pH then adjusted to 10 by addition of 2N NaOH. The aqueous layer was removed and the upper organic layer was washed with H2O (900 mL). The aqueous layer was removed and the toluene layer concentrated to ˜1000 mL via atmospheric distillation. This solution was then quickly added to a stirred mixture of 266.7 g AlCl3 (2.00 mol) and anhydrous toluene (900 mL) at 70° C. The solution was stirred at 70° C. for 1 h, cooled to 15° C., and then added to water (1000 mL, 15° C.) with cooling such that the temperature did not exceed 40° C. After complete addition and cooling to 25° C., EtOAc (900 mL) was added and then stirred for 5 minutes. The lower aqueous layer was removed and the organic layer washed with water (1000 mL). The organic layer was concentrated under reduced pressure (˜60° C.) to ˜1000 mL. The solution was then cooled to 50° C. and hexanes (660 mL) added while maintaining an internal temperature of >50° C. The solution was then cooled slowly to 10° C. during which time crystallization occurred. The mixture was stirred for an additional 30 minutes and filtered through a medium glass fritted funnel and the filter cake washed with cold hexanes (330 mL). The material was dried to constant weight in a vacuum oven at 40° C. to yield 183.1 g (76%) of 8 as a cream solid; mp 127-129° C.; 1HNMR (400 MHz, DMSO-d6): δ 0.80 (t, J=7.3 Hz, 3H), 1.69 (h, J=7.2 Hz, 1H), 2.04 (h, J=7.2 Hz, 1H), 4.62 (t, J=7.2 Hz, 1H), 6.79 (d, J=8.7 Hz, 2H), 7.15-7.33 (m, 5H), 7.91 (d, J=8.7 Hz, 2H), 10.32 (s, 1H).
Quantity
1300 mL
Type
solvent
Reaction Step One
[Compound]
Name
164.2
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110.3 g
Type
reactant
Reaction Step Two
Quantity
575 mL
Type
solvent
Reaction Step Two
Name
Quantity
367.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
266.7 g
Type
reactant
Reaction Step Six
Quantity
900 mL
Type
solvent
Reaction Step Six
Name
Quantity
900 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1000 mL
Type
solvent
Reaction Step Eight
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][CH3:12])[C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]1([O:19]C)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.[OH-].[Na+].[Al+3].[Cl-].[Cl-].[Cl-]>CCOC(C)=O.O.C1(C)C=CC=CC=1>[OH:19][C:13]1[CH:18]=[CH:17][C:16]([C:8](=[O:10])[CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:11][CH3:12])=[CH:15][CH:14]=1 |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
1300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
164.2
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Name
Quantity
110.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
575 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
367.5 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Four
Name
Quantity
1.8 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
266.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
900 mL
Type
solvent
Smiles
CCOC(=O)C
Step Eight
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
CUSTOM
Type
CUSTOM
Details
did not rise above 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 35° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
STIRRING
Type
STIRRING
Details
vigorous stirring at a rate such that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 35° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the upper organic layer was washed with H2O (900 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
CONCENTRATION
Type
CONCENTRATION
Details
the toluene layer concentrated to ˜1000 mL via atmospheric distillation
STIRRING
Type
STIRRING
Details
The solution was stirred at 70° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling such that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 40° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was removed
WASH
Type
WASH
Details
the organic layer washed with water (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure (˜60° C.) to ˜1000 mL
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 50° C.
ADDITION
Type
ADDITION
Details
hexanes (660 mL) added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature of >50° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled slowly to 10° C. during which time crystallization
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a medium glass fritted funnel
WASH
Type
WASH
Details
the filter cake washed with cold hexanes (330 mL)
CUSTOM
Type
CUSTOM
Details
The material was dried to constant weight in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 183.1 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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